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Compound of Interest

Compound Name: 2-Methylheptadecane

Cat. No.: B108993 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
methylheptadecane, a long-chain branched alkane. Due to the limited availability of

experimentally published spectra for this specific compound, this guide presents a detailed,

predicted spectroscopic profile based on established principles of NMR and IR spectroscopy

and data from analogous long-chain alkanes. This information is intended to serve as a

valuable reference for the identification, characterization, and quality control of 2-
methylheptadecane in a research and development setting.

Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for the 1H NMR, 13C NMR, and

IR spectra of 2-methylheptadecane. These predictions are derived from typical values for

aliphatic hydrocarbons and take into account the specific structural features of the molecule.

Predicted 1H NMR Data (CDCl3, 400 MHz)
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Protons
Chemical Shift
(δ, ppm)

Multiplicity Integration
Coupling
Constant (J,
Hz)

C1-H3 & C2-CH3 ~ 0.88 Multiplet 6H ~ 6.8

C17-H3 ~ 0.88 Triplet 3H ~ 7.0

C3-H2 to C16-H2 ~ 1.25 Broad Singlet 28H -

C2-H ~ 1.55 Multiplet 1H ~ 6.8

Note: The signals for the terminal methyl group (C17) and the methyl groups at the branched

end (C1 and the C2-methyl) are expected to overlap, forming a complex multiplet around 0.88

ppm[1]. The long chain of methylene groups will produce a large, broad signal around 1.25

ppm[1].

Predicted 13C NMR Data (CDCl3, 100 MHz)
As an asymmetrical molecule, 2-methylheptadecane is expected to show 18 distinct signals in

its 13C NMR spectrum[1]. The predicted chemical shifts are based on established values for

long-chain and branched alkanes.

Carbon Atom Predicted Chemical Shift (δ, ppm)

C1 & C2-CH3 ~ 22.7

C17 ~ 14.1

C2 ~ 34.5

C3 ~ 39.2

C4 ~ 27.5

C5-C14 ~ 29.7 - 30.0

C15 ~ 31.9

C16 ~ 22.7
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Note: The chemical shifts for the central methylene carbons (C5-C14) are very similar and may

overlap significantly, even at high field strengths[1]. The carbons closer to the ends of the chain

and the branch point will have more distinct chemical shifts.

Predicted Infrared (IR) Spectroscopy Data
The IR spectrum of an alkane is characterized by C-H and C-C bond vibrations.

Wavenumber (cm-1) Intensity Assignment

2955 - 2965 Strong C-H Asymmetric Stretch (CH3)

2870 - 2880 Medium C-H Symmetric Stretch (CH3)

2920 - 2930 Strong C-H Asymmetric Stretch (CH2)

2850 - 2860 Medium C-H Symmetric Stretch (CH2)

1460 - 1470 Medium C-H Scissoring (CH2)

1375 - 1385 Medium C-H Bending (CH3)

~ 720 Weak C-H Rocking (long chain CH2)

Note: The most prominent bands in the IR spectrum of a long-chain alkane are the C-H

stretching vibrations just below 3000 cm-1[2][3]. The presence of a weak band around 720 cm-

1 is characteristic of a long straight chain of four or more methylene groups[2][4].

Experimental Protocols
The following are detailed methodologies for obtaining the NMR and IR spectroscopic data for

a liquid hydrocarbon sample like 2-methylheptadecane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution 1H and 13C NMR spectra for structural elucidation.

Materials:

2-Methylheptadecane sample (5-25 mg for 1H, 50-100 mg for 13C)
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Deuterated chloroform (CDCl3)

Tetramethylsilane (TMS) as an internal standard (or use residual solvent peak for calibration)

5 mm NMR tubes

Pasteur pipette and glass wool

Vortex mixer

Procedure:

Sample Preparation:

Weigh the appropriate amount of 2-methylheptadecane directly into a clean, dry vial.

Add approximately 0.6-0.7 mL of CDCl3 containing TMS (0.03% v/v).

Gently vortex the vial to ensure the sample is fully dissolved.

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a

clean 5 mm NMR tube to remove any particulate matter.

Cap the NMR tube securely.

Instrument Setup (General Parameters for a 400 MHz Spectrometer):

Insert the NMR tube into the spinner turbine and adjust the depth according to the

instrument's gauge.

Place the sample in the NMR spectrometer.

Lock the spectrometer on the deuterium signal of the CDCl3.

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and

symmetrical lock signal.

1H NMR Data Acquisition:
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Set the spectral width to approximately 16 ppm, centered around 8 ppm.

Use a 30-degree pulse angle.

Set the acquisition time to 2-4 seconds.

Set the relaxation delay to 1-2 seconds.

Acquire 8-16 scans.

Process the data with Fourier transformation, phase correction, and baseline correction.

Calibrate the spectrum by setting the TMS peak to 0 ppm.

Integrate all peaks and perform peak picking.

13C NMR Data Acquisition:

Switch the spectrometer to the 13C channel.

Set the spectral width to approximately 240 ppm, centered around 120 ppm.

Use a proton-decoupled pulse sequence.

Set the acquisition time to 1-2 seconds.

Set the relaxation delay to 2-5 seconds.

Acquire a sufficient number of scans for a good signal-to-noise ratio (typically several

hundred to thousands, depending on the sample concentration).

Process the data with Fourier transformation, phase correction, and baseline correction.

Calibrate the spectrum by setting the central peak of the CDCl3 triplet to 77.16 ppm.

Perform peak picking.

Infrared (IR) Spectroscopy
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Objective: To identify the characteristic vibrational modes of the functional groups present in the

molecule.

Materials:

2-Methylheptadecane sample

Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR)

accessory

Isopropanol or other suitable solvent for cleaning

Lint-free wipes

Procedure:

Instrument Preparation:

Ensure the FTIR spectrometer and ATR accessory are clean and powered on.

Record a background spectrum of the clean, empty ATR crystal. This will be automatically

subtracted from the sample spectrum.

Sample Application:

Place a small drop of the liquid 2-methylheptadecane sample directly onto the center of

the ATR crystal. Ensure the crystal is fully covered.

Data Acquisition:

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-

to-noise ratio.

The data is typically collected over a range of 4000 to 400 cm-1 with a resolution of 4 cm-

1.

Data Processing and Analysis:
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The resulting spectrum will be displayed in terms of transmittance or absorbance versus

wavenumber (cm-1).

Perform peak picking to identify the wavenumbers of the absorption bands.

Correlate the observed absorption bands with known vibrational frequencies for different

functional groups.

Cleaning:

Thoroughly clean the ATR crystal with a lint-free wipe soaked in a suitable solvent (e.g.,

isopropanol) to remove all traces of the sample.

Verify the crystal is clean by collecting a new background spectrum and ensuring no

sample peaks are present.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2-methylheptadecane.

Caption: General workflow for spectroscopic analysis of 2-methylheptadecane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Analysis of 2-Methylheptadecane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b108993#spectroscopic-data-nmr-ir-of-2-
methylheptadecane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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